trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide
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Overview
Description
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide: is a quaternary ammonium compound with the molecular formula C14H24I2N2. This compound is known for its bioactive properties and is used in various scientific research applications.
Scientific Research Applications
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide is utilized in several scientific research fields:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies involving cell membrane permeability and ion transport.
Medicine: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide typically involves the quaternization of a tertiary amine. One common method includes the reaction of p-(trimethylammonio)phenethylamine with methyl iodide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ions can be substituted with other anions such as chloride or bromide.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Typically involve the use of silver nitrate or sodium chloride in aqueous or organic solvents.
Oxidation and Reduction: Can involve reagents such as hydrogen peroxide or sodium borohydride under controlled conditions.
Major Products Formed
Substitution Reactions: Result in the formation of new quaternary ammonium salts with different anions.
Oxidation and Reduction: Can lead to the formation of various oxidized or reduced derivatives, depending on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide involves its interaction with cell membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This action is primarily due to the positive charge on the quaternary ammonium group, which interacts with the negatively charged components of the cell membrane.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium Bromide: Used in similar applications but with different alkyl chain lengths.
Uniqueness
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide is unique due to its specific structure, which provides distinct bioactive properties. Its phenethyl group enhances its interaction with biological membranes, making it particularly effective in certain applications.
Properties
CAS No. |
27389-67-9 |
---|---|
Molecular Formula |
C14H26I2N2 |
Molecular Weight |
476.18 g/mol |
IUPAC Name |
trimethyl-[4-[2-(trimethylazaniumyl)ethyl]phenyl]azanium;diiodide |
InChI |
InChI=1S/C14H26N2.2HI/c1-15(2,3)12-11-13-7-9-14(10-8-13)16(4,5)6;;/h7-10H,11-12H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
DIZOIPNFCMPXFR-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Canonical SMILES |
C[N+](C)(C)CCC1=CC=C(C=C1)[N+](C)(C)C.[I-].[I-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ammonium, (p-(trimethylammonio)phenethyl)trimethyl-, diiodide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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